
CS(C)(=O)=Nc1cccc(Br)n1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CS(C)(=O)=Nc1cccc(Br)n1 is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods and has demonstrated promising results in several scientific studies.
Mechanism of Action
The mechanism of action of CS(C)(=O)=Nc1cccc(Br)n1 is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. CS(C)(=O)=Nc1cccc(Br)n1 also inhibits cell proliferation by blocking the cell cycle at the G1 phase.
Biochemical and Physiological Effects:
CS(C)(=O)=Nc1cccc(Br)n1 has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes, including topoisomerase II and DNA polymerase. CS(C)(=O)=Nc1cccc(Br)n1 also affects the expression of several genes involved in cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of CS(C)(=O)=Nc1cccc(Br)n1 is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of CS(C)(=O)=Nc1cccc(Br)n1. One of the most promising directions is the development of new drugs based on this compound for the treatment of cancer. Another direction is the study of the mechanism of action of CS(C)(=O)=Nc1cccc(Br)n1 to better understand its anti-cancer activity. Additionally, the development of new synthesis methods for this compound could help to overcome its limitations and make it more useful for scientific research.
Synthesis Methods
CS(C)(=O)=Nc1cccc(Br)n1 can be synthesized using different methods, including the reaction of 2-bromo-5-nitrobenzonitrile with thiosemicarbazide in the presence of a base. The resulting compound is then treated with acid to obtain the final product. Another method involves the reaction of 2-amino-5-bromobenzonitrile with thiosemicarbazide in the presence of a base, followed by acid treatment to obtain the final product.
Scientific Research Applications
CS(C)(=O)=Nc1cccc(Br)n1 has been extensively studied for its potential applications in various research fields. One of the most promising applications of this compound is in the development of new drugs to treat cancer. Studies have shown that CS(C)(=O)=Nc1cccc(Br)n1 exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
properties
IUPAC Name |
(6-bromopyridin-2-yl)imino-dimethyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-12(2,11)10-7-5-3-4-6(8)9-7/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNXQVPEWIWHSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=NC(=CC=C1)Br)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CS(C)(=O)=Nc1cccc(Br)n1 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

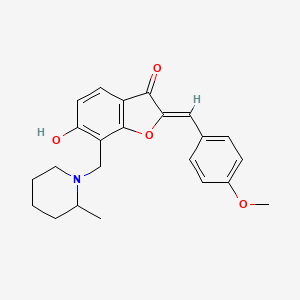
![3-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2357548.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide](/img/structure/B2357550.png)
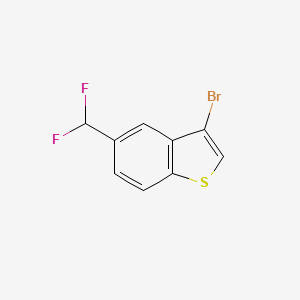
![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2357555.png)
![(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2357559.png)
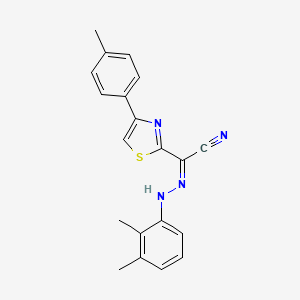
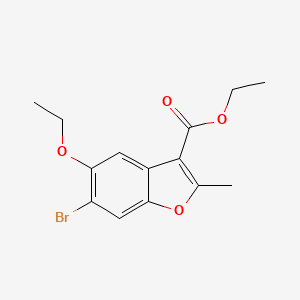
![2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2357564.png)
![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2357565.png)
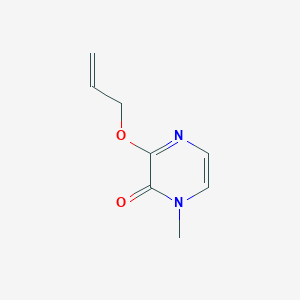

![(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl](/img/structure/B2357568.png)
![benzyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2357569.png)